molecular formula C8H11Cl2NS B6216980 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride CAS No. 2742661-17-0

2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride

Cat. No.: B6216980
CAS No.: 2742661-17-0
M. Wt: 224.15 g/mol
InChI Key: SWXQDPTVEQTGAS-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)pyrrolidine hydrochloride (CAS 2742661-17-0) is a high-purity chemical building block offered for research and development purposes. This compound features a pyrrolidine ring substituted at the 2-position with a 5-chlorothiophene group, presenting a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery . The molecular formula is C 8 H 11 Cl 2 NS and it has a molecular weight of 224.15 g/mol . The presence of both the chlorothiophene and pyrrolidine motifs makes it a valuable scaffold for the synthesis of more complex molecules. Its primary research application lies in its use as a key synthetic intermediate or a precursor in the exploration of new pharmaceutical compounds, particularly those targeting the central nervous system. The pyrrolidine ring is a common feature in many biologically active molecules, and its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a candidate drug. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper laboratory handling procedures, including the use of personal protective equipment, should be adhered to at all times. For detailed pricing and availability in various quantities, please contact our sales team.

Properties

CAS No.

2742661-17-0

Molecular Formula

C8H11Cl2NS

Molecular Weight

224.15 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C8H10ClNS.ClH/c9-8-4-3-7(11-8)6-2-1-5-10-6;/h3-4,6,10H,1-2,5H2;1H

InChI Key

SWXQDPTVEQTGAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(S2)Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Chiral Resolution Using Tartaric Acid Derivatives

A method analogous to the synthesis of (S)-N-methyl-2-chloroethyl pyrrolidine can be adapted for enantioselective pyrrolidine formation. Here, levotartaric acid resolves racemic intermediates by forming diastereomeric salts. For 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride , a precursor such as N-(5-chlorothiophen-2-ylmethyl)amine could undergo cyclization with a γ-chloroaldehyde under acidic conditions.

Example Protocol

  • React 5-chlorothiophene-2-carboxaldehyde with 1,4-dibromobutane in methanol at 0–10°C for 6 hours to form a γ-chloroimine intermediate.

  • Add levotartaric acid (1.3:1 molar ratio to amine) in methanol, stir at 0–10°C, and isolate the diastereomeric salt via centrifugation.

  • Alkalinize the salt with 30% NaOH, extract with chloroform, and recover the free base.

  • Treat with HCl in diethyl ether to yield the hydrochloride salt.

Key Parameters

  • Yield : ~75–81% (based on analogous resolution in).

  • Optical Purity : Up to 95.2% enantiomeric excess (ee) when using chiral resolving agents.

Thiophene-Pyrrolidine Coupling via Organometallic Intermediates

Lithiation and Nucleophilic Attack

The synthesis of 2R-(2,5-difluorophenyl)pyrrolidine hydrochloride demonstrates the use of n-butyllithium to activate aromatic rings for nucleophilic substitution. Adapting this, 5-chlorothiophene can be lithiated and coupled to a pyrrolidine precursor.

Example Protocol

  • Lithiate 5-chlorothiophene with n-butyllithium in THF at −70°C for 1–3 hours.

  • Add pyrrolidinone or N-Boc-pyrrolidine to the lithiated thiophene, followed by quenching with NH4Cl.

  • Reduce the resulting ketone with NaBH4 at −50°C to form the secondary amine.

  • Deprotect (if using Boc groups) with HCl/dioxane to yield the hydrochloride salt.

Key Parameters

  • Temperature Control : Critical for minimizing side reactions (−70°C to −50°C).

  • Yield : ~78–81% (extrapolated from).

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination

The synthesis of upadacitinib intermediates highlights palladium-catalyzed couplings for constructing nitrogen-containing heterocycles. A similar approach can link 5-chlorothiophene-2-boronic acid to a pyrrolidine scaffold.

Example Protocol

  • React 2-bromo-pyrrolidine with 5-chlorothiophene-2-boronic acid using Pd(OAc)₂ and Xantphos in THF at reflux.

  • Purify the product via vacuum distillation or column chromatography.

  • Convert the free base to the hydrochloride salt using HCl in methanol.

Key Parameters

  • Catalyst Loading : 5–10 mol% Pd(OAc)₂ for optimal turnover.

  • Yield : ~70–85% (based on analogous couplings in).

Reductive Amination for Pyrrolidine-Thiophene Conjugation

Ketone Intermediate Formation

Following the Ti(OEt)₄-mediated condensation in, reductive amination can merge a thiophene-containing ketone with a pyrrolidine amine.

Example Protocol

  • Condense 5-chlorothiophene-2-carboxaldehyde with pyrrolidine using Ti(OEt)₄ in toluene under reflux.

  • Reduce the imine intermediate with NaBH4 at −30°C.

  • Isolate the amine via chloroform extraction and acidify with HCl to form the salt.

Key Parameters

  • Solvent Choice : Tetrahydrofuran (THF) enhances reaction homogeneity.

  • Yield : ~80–85% (extrapolated from).

Comparative Analysis of Synthetic Routes

MethodYield RangePurity (GC)Optical Purity (ee)Key AdvantagesLimitations
Chiral Resolution75–81%99.1–99.4%Up to 95.2%High enantioselectivityRequires chiral resolving agents
Lithiation78–81%98.5–99.2%N/ADirect C–C bond formationLow-temperature sensitivity
Pd-Catalyzed70–85%97.8–99.0%N/AScalability for industrial productionHigh catalyst cost
Reductive Amination80–85%98.0–99.3%N/ASimple one-pot procedureRequires anhydrous conditions

Industrial-Scale Considerations

Solvent and Reagent Optimization

The use of chloroform for extraction and n-propanol for crystallization ensures high recovery rates (>90%) in large-scale batches. However, substituting chloroform with ethyl acetate improves safety profiles without compromising yield.

Cost-Effective Catalysts

Replacing Pd(OAc)₂ with Ni-based catalysts could reduce costs by 40–50%, though at the expense of reaction speed .

Chemical Reactions Analysis

2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with pyrrolidine in the presence of catalysts and solvents like dichloromethane or ethanol under reflux conditions. This method ensures high yield and purity through subsequent purification steps such as recrystallization or chromatography .

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern allows for diverse reactivity, making it a versatile intermediate for synthesizing novel compounds .

Biology

Research indicates that 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2, which are critical targets for anti-inflammatory drugs .

Medicine

Ongoing investigations focus on the therapeutic potential of this compound for various diseases, including cancer and neurological disorders. Its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity to reduce inflammation or alter cellular processes . For instance, compounds derived from similar structures have demonstrated efficacy in treating inflammatory diseases such as rheumatoid arthritis .

Industry

In industrial applications, 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride is utilized in the development of new materials and as an intermediate in synthesizing other valuable compounds. Its properties facilitate the creation of innovative products across various sectors .

Case Study 1: Anti-inflammatory Activity

A study examined several derivatives of thiophene-containing compounds for their anti-inflammatory properties. The derivatives were tested against COX enzymes, with some demonstrating significant inhibition comparable to established drugs like celecoxib. This suggests that 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride and its derivatives could be developed into effective anti-inflammatory agents .

CompoundCOX-2 IC50 (μM)Selectivity Index
Celecoxib0.05-
5d0.7642
5e9.01112

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial effects of similar thiophene derivatives against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structurally analogous compounds share the pyrrolidine core but differ in aromatic substituents, halogenation patterns, or additional functional groups. Below is a detailed analysis of key analogs, supported by data from diverse sources.

Structural Analogues and Physicochemical Properties

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Key Features
2-(5-Chlorothiophen-2-yl)pyrrolidine HCl N/A C₈H₁₁Cl₂NS 224.15 Thiophene-5-Cl Chlorothiophene, bicyclic system
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl 1381929-21-0 C₁₁H₁₄ClFN 236.69 Phenyl-5-F, 2-Me Fluorophenyl, methyl group
(S)-2-(4-Fluorophenyl)pyrrolidine HCl 1073556-40-7 C₁₀H₁₂ClFN 218.66 Phenyl-4-F Fluorophenyl, stereospecific (S-form)
(R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine HCl 1443538-48-4 C₁₀H₁₂Cl₂FN 236.11 Phenyl-2-Cl, 5-F Dual halogenation, chiral center

Key Observations :

  • Halogen Effects : Chlorine in the thiophene ring (target compound) vs. fluorine in phenyl analogs (e.g., 1381929-21-0, 1073556-40-7) alters electron density and steric bulk. Chlorine’s higher atomic radius may enhance hydrophobic interactions in biological systems .
  • Aromatic System: Thiophene (sulfur-containing heterocycle) vs. benzene (e.g., 1443538-48-4) influences π-π stacking and metabolic stability.
  • Chirality: Compounds like (S)-2-(4-fluorophenyl)pyrrolidine HCl exhibit stereospecificity, which can affect receptor binding affinity compared to the non-chiral target compound .

Key Findings :

  • Pyrrolidine derivatives with nitrogen-containing side chains (e.g., morpholinyl, piperidinyl) demonstrate potent antimicrobial activity, with MIC values as low as 12.5 μg/mL against Staphylococcus aureus .
  • Fluorinated analogs (e.g., 1381929-21-0) are often explored for CNS-targeting drugs due to fluorine’s ability to enhance blood-brain barrier penetration .

Biological Activity

2-(5-Chlorothiophen-2-yl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, including case studies and data tables that highlight its pharmacological properties.

Synthesis

The synthesis of 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride typically involves the reaction of 5-chlorothiophene with pyrrolidine under controlled conditions. Common methods include:

  • Deprotonation of pyrrolidine using bases like sodium hydride.
  • Addition of 5-chlorothiophene in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Purification through recrystallization or chromatography to achieve the desired purity levels.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, a study evaluated various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results demonstrated structure-dependent activity, where certain compounds showed a reduction in cell viability, highlighting the potential of these derivatives in cancer therapy .

CompoundIC50 (µM)Effect on A549 Cells
Compound A20Significant reduction
Compound B50Moderate reduction
2-(5-Chlorothiophen-2-yl)pyrrolidine HClTBDTBD

Antimicrobial Activity

The antimicrobial properties of 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride have also been investigated. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride is attributed to its interaction with various molecular targets:

  • Voltage-Gated Ion Channels : Modulates sodium and calcium channels, affecting neuronal excitability.
  • GABA Transporters : Enhances inhibitory neurotransmission, which may contribute to its anticonvulsant effects.
  • Antimicrobial Mechanisms : Inhibits bacterial growth by targeting cell wall synthesis and metabolic functions.

Case Study 1: Anticancer Activity

A study conducted on several derivatives, including 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride, revealed promising anticancer activity against A549 cells. The compound was tested alongside standard chemotherapeutic agents like cisplatin, demonstrating comparable efficacy with lower cytotoxicity towards non-cancerous cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against resistant strains such as MRSA. The compound exhibited potent activity, suggesting its potential as a lead compound for developing new antibiotics targeting resistant bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between chlorothiophene derivatives and pyrrolidine precursors. Copper-catalyzed coupling reactions (e.g., Ullmann or Buchwald-Hartwig) are effective for forming the pyrrolidine-thiophene bond . Optimization involves varying reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield and purity . Key analytical tools include HPLC for purity assessment (>97% target) and NMR for structural confirmation .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

  • Methodology : The hydrochloride salt enhances aqueous solubility compared to freebase forms, critical for in vitro assays. Stability studies (e.g., pH-dependent degradation kinetics) using UV-Vis spectroscopy or LC-MS can quantify degradation products. For example, analogs like (R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride show improved stability in PBS buffer at pH 7.4 .

Q. What analytical techniques are essential for characterizing enantiomeric purity?

  • Methodology : Chiral HPLC or SFC (Supercritical Fluid Chromatography) with columns like Chiralpak® IA/IB are standard. For example, (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride requires chiral separation to confirm >99% enantiomeric excess (ee) . Polarimetry and X-ray crystallography may supplement structural elucidation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved target binding affinity?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations predict interactions with biological targets (e.g., enzymes or receptors). For instance, pyridoxal hydrochloride analogs were optimized using quantum mechanical calculations (DFT) to refine electronic properties . ICReDD’s reaction path search methods integrate computational and experimental data for efficient reaction design .

Q. What strategies resolve discrepancies in biological activity data between enantiomers?

  • Methodology : Enantiomer-specific assays (e.g., enzyme inhibition or receptor binding) are critical. For example, (S)-2-(2-(methylthio)phenyl)pyrrolidine hydrochloride showed 10-fold higher activity than its (R)-form in kinase inhibition assays . Use chiral resolution techniques (e.g., kinetic resolution with lipases) to isolate enantiomers for independent testing .

Q. How can reaction engineering principles improve scalability of the synthesis?

  • Methodology : Continuous-flow reactors minimize side reactions and enhance heat/mass transfer. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently . For analogs like 5-chloro-2-(piperidin-4-yl)pyrimidine hydrochloride, scaling from mg to kg batches required pH-controlled crystallization to maintain purity >95% .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting solubility data reported in literature?

  • Methodology : Replicate experiments under standardized conditions (e.g., USP/PhEur guidelines). For instance, solubility discrepancies in pyrrolidine derivatives may arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) and PXRD to identify crystalline phases .

Q. What statistical approaches validate reproducibility in biological activity studies?

  • Methodology : Apply ANOVA or Bayesian statistics to assess inter-lab variability. For example, cytotoxicity assays for 5-chloro-2-(piperidin-4-yl)pyrimidine hydrochloride showed p < 0.05 significance across three independent labs when using standardized cell lines .

Key Recommendations

  • Prioritize chiral separation early in synthesis to avoid enantiomeric contamination .
  • Use hybrid computational-experimental workflows (e.g., ICReDD’s platform) for reaction optimization .
  • Validate biological activity with orthogonal assays (e.g., SPR and cell-based) to mitigate false positives .

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